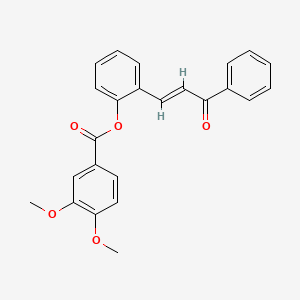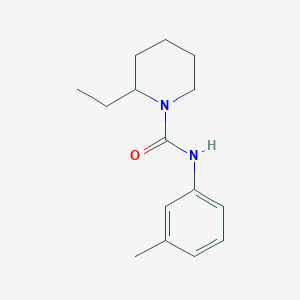methylene]amino}sulfonyl)benzoate](/img/structure/B5318416.png)
methyl 2-({[[(2-methylphenyl)amino](phenyl)methylene]amino}sulfonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-({[[(2-methylphenyl)amino](phenyl)methylene]amino}sulfonyl)benzoate, also known as Methyl 2-((2-m-tolylamino)phenyl)methyleneamino)benzenesulfonate, is a chemical compound that has gained significant attention from researchers due to its potential applications in a wide range of scientific fields.
Mécanisme D'action
The mechanism of action of methyl 2-({[[(2-methylphenyl)amino](phenyl)methylene]amino}sulfonyl)benzoate 2-({[[(2-methylphenyl)amino](phenyl)methylene]amino}sulfonyl)benzoate is not fully understood. However, it has been proposed that it exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It also exhibits antimicrobial activity by disrupting the cell membrane of microorganisms.
Biochemical and Physiological Effects:
This compound 2-({[[(2-methylphenyl)amino](phenyl)methylene]amino}sulfonyl)benzoate has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation. It also exhibits neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-({[[(2-methylphenyl)amino](phenyl)methylene]amino}sulfonyl)benzoate 2-({[[(2-methylphenyl)amino](phenyl)methylene]amino}sulfonyl)benzoate has several advantages for lab experiments. It is readily available and can be synthesized using simple and cost-effective methods. It also exhibits potent biological activity, making it an ideal candidate for drug development. However, one of the limitations of this compound 2-({[[(2-methylphenyl)amino](phenyl)methylene]amino}sulfonyl)benzoate is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on methyl 2-({[[(2-methylphenyl)amino](phenyl)methylene]amino}sulfonyl)benzoate 2-({[[(2-methylphenyl)amino](phenyl)methylene]amino}sulfonyl)benzoate. One of the areas of interest is its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Further studies are needed to elucidate the mechanism of action and optimize its pharmacological properties. Additionally, the use of this compound 2-({[[(2-methylphenyl)amino](phenyl)methylene]amino}sulfonyl)benzoate in combination with other drugs for cancer treatment is an area of active research.
Méthodes De Synthèse
Methyl 2-({[[(2-methylphenyl)amino](phenyl)methylene]amino}sulfonyl)benzoate 2-({[[(2-methylphenyl)amino](phenyl)methylene]amino}sulfonyl)benzoate can be synthesized through a multi-step process. The first step involves the reaction of 2-methylbenzenamine and benzaldehyde to form 2-m-tolylbenzylideneaniline. The second step involves the reaction of 2-m-tolylbenzylideneaniline with benzenesulfonyl chloride to form this compound 2-({[[(2-methylphenyl)amino](phenyl)methylene]amino}sulfonyl)benzoate.
Applications De Recherche Scientifique
Methyl 2-({[[(2-methylphenyl)amino](phenyl)methylene]amino}sulfonyl)benzoate 2-({[[(2-methylphenyl)amino](phenyl)methylene]amino}sulfonyl)benzoate has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anticancer, antimicrobial, and antioxidant properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
methyl 2-[(Z)-[(2-methylanilino)-phenylmethylidene]amino]sulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-16-10-6-8-14-19(16)23-21(17-11-4-3-5-12-17)24-29(26,27)20-15-9-7-13-18(20)22(25)28-2/h3-15H,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGJHEDWCAWYBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=NS(=O)(=O)C2=CC=CC=C2C(=O)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N/C(=N\S(=O)(=O)C2=CC=CC=C2C(=O)OC)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S*,4S*)-1-({5-[(dimethylamino)methyl]-1,3,4-oxadiazol-2-yl}carbonyl)-4-piperidin-1-ylpyrrolidin-3-ol](/img/structure/B5318340.png)
![cis-4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclohexanol](/img/structure/B5318342.png)
![ethyl 4-{3-[4-oxo-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B5318343.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5318347.png)
![4-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-chloro-6-methoxyphenol](/img/structure/B5318354.png)
![2,3-diethoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B5318359.png)
![5-[(2-methyl-1H-benzimidazol-4-yl)carbonyl]-3-phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5318367.png)
![2,6-dihydroxy-N-[2-(propylthio)ethyl]benzamide](/img/structure/B5318373.png)


![2-{2-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]phenoxy}-N-phenylacetamide](/img/structure/B5318409.png)
![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-(3-pyrrolidinyl)benzamide dihydrochloride](/img/structure/B5318424.png)
![(4-{3-[4-(2,3-dimethylphenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine](/img/structure/B5318438.png)